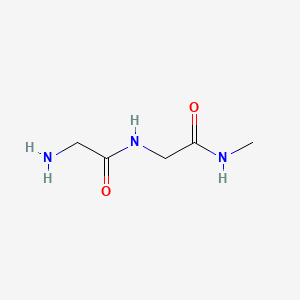
1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene
Vue d'ensemble
Description
1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene is a useful research compound. Its molecular formula is C8H7BrClFO and its molecular weight is 253.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Fluorination Studies
1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene is involved in studies related to electrochemical fluorination. For instance, research by Horio et al. (1996) examined the side-reactions during the fluorination of halobenzenes, including compounds similar to this compound (Horio et al., 1996).
Chemoselectivity in Cobalt-Catalyzed Reactions
The chemoselectivity of cobalt-catalyzed reactions, especially carbonylation, involving halogenated benzenes like this compound has been studied. Boyarskiy et al. (2010) detailed the selectivity and efficiency of these reactions, which are pivotal in synthesizing various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).
Photofragment Translational Spectroscopy
In the field of molecular physics, the compound is used in studies like the ultraviolet photodissociation of halogenated benzenes. Gu et al. (2001) utilized 1-bromo-3-fluorobenzene, a compound with structural similarities, in photofragment translational spectroscopy to understand energy distribution and reaction mechanisms (Gu et al., 2001).
Studies on Hydroxyl Radical Induced Reactions
The interaction of hydroxyl radicals with halogenated benzenes, including compounds like this compound, has been a subject of research. Mohan and Mittal (1996) investigated these reactions, focusing on the formation and reactivity of radical cations (Mohan & Mittal, 1996).
Vibrational Spectroscopy
Aralakkanavar et al. (1992) conducted studies on the vibrational spectra of trisubstituted benzenes, which includes compounds structurally related to this compound. These studies help in understanding the molecular vibrations and properties of such compounds (Aralakkanavar et al., 1992).
Synthesis and Catalysis
Studies also include the synthesis of complex molecules using this compound and its analogs. Research by Chen et al. (2014) explored palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes, demonstrating the versatility of such compounds in organic synthesis (Chen et al., 2014).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-bromo-3-chloro-4-ethoxy-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSJFQALMJSPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696903 | |
| Record name | 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909122-14-1 | |
| Record name | 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

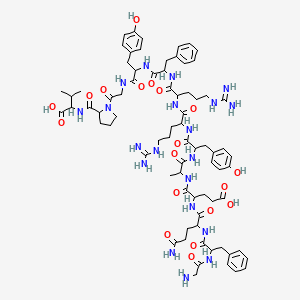

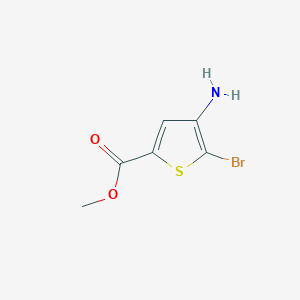
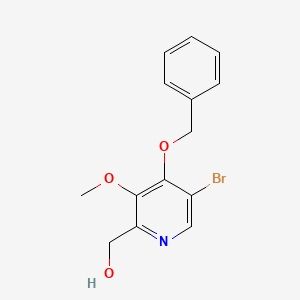

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)
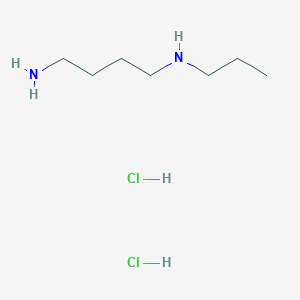

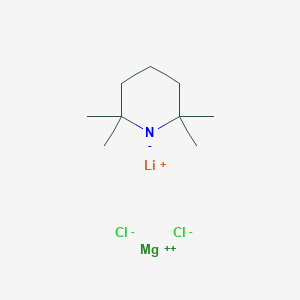
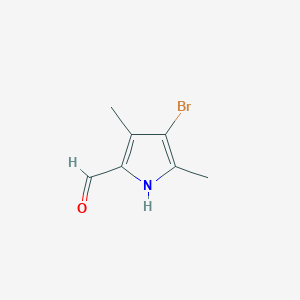
![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)

